Cas no 313470-24-5 (8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-allyl-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 8-(hexylthio)-3,7-dihydro-3-methyl-7-(2-propen-1-yl)-
-
- インチ: 1S/C15H22N4O2S/c1-4-6-7-8-10-22-15-16-12-11(19(15)9-5-2)13(20)17-14(21)18(12)3/h5H,2,4,6-10H2,1,3H3,(H,17,20,21)
- InChIKey: LLJMYCNNCRZGHJ-UHFFFAOYSA-N
- ほほえんだ: N1(CC=C)C2=C(N(C)C(=O)NC2=O)N=C1SCCCCCC
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 9.43±0.70(Predicted)
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0381-2920-30mg |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
313470-24-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0381-2920-20μmol |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
313470-24-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0381-2920-15mg |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
313470-24-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0381-2920-10mg |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
313470-24-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0381-2920-3mg |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
313470-24-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0381-2920-2mg |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
313470-24-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0381-2920-5mg |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
313470-24-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0381-2920-50mg |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
313470-24-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0381-2920-10μmol |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
313470-24-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0381-2920-5μmol |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
313470-24-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
3. Back matter
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Professional Introduction to Compound with CAS No 313470-24-5 and Product Name: 8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
The compound in question, identified by the CAS number 313470-24-5, is a structurally complex molecule belonging to the purine derivatives class. Its systematic name, 8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, provides a detailed insight into its chemical composition and functional groups. This introduction aims to explore the compound's properties, potential applications, and recent advancements in research that highlight its significance in the field of chemical biology and pharmaceutical development.
At the core of this compound's structure is the purine scaffold, a fundamental component in nucleic acids and various bioactive molecules. The presence of multiple substituents, including hexylsulfanyl, methyl, and prop-2-en-1-yl groups, introduces unique electronic and steric properties that influence its reactivity and biological interactions. The tetrahydro prefix indicates a saturated ring system, which can modulate the molecule's solubility and metabolic stability.
One of the most intriguing aspects of this compound is its potential role in modulating biological pathways. Recent studies have begun to explore the effects of purine derivatives on enzyme inhibition and receptor binding. The hexylsulfanyl moiety, in particular, has been shown to enhance binding affinity in certain protein targets due to its hydrophobic nature and ability to form stable interactions. This has sparked interest in developing novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.
Research published in 2023 highlights the compound's efficacy as a potential kinase inhibitor. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is often associated with various diseases. The study demonstrated that 8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione could selectively inhibit specific kinases by competing with ATP for binding sites. This selective inhibition was attributed to the precise arrangement of functional groups that mimic the natural substrate.
Moreover, the compound's structural features make it an attractive candidate for further derivatization. By modifying the length or substitution pattern of the hexylsulfanyl group or introducing additional functional groups, researchers can fine-tune its biological activity. This flexibility is crucial for developing drug candidates with improved pharmacokinetic profiles and reduced side effects. Computational modeling has been instrumental in predicting how these modifications will affect the molecule's interactions with biological targets.
Another area of interest is the compound's potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. Purine derivatives have been known to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both methyl and prop-2-en-1-yl groups in this compound suggests it may interact with these enzymes or related pathways, warranting further investigation.
In vitro studies have also revealed promising results regarding the compound's ability to induce apoptosis in cancer cell lines. Apoptosis is a natural process by which cells undergo programmed death, which is often impaired in cancer cells. The 8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione was found to activate caspases—proteases essential for executing apoptosis—thereby killing cancer cells while sparing healthy cells. This selectivity is critical for developing effective anticancer therapies.
The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step reactions requiring careful control of reaction conditions to avoid unwanted side products. Advances in catalytic methods have made it possible to streamline these processes while maintaining high yields. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the hexylsulfanyl and prop-2-en-1-yl groups efficiently.
Future research directions include exploring the compound's interactions with other biological targets beyond kinases and inflammatory enzymes. For example, its potential effects on neurotransmitter receptors could open doors for applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, studying its metabolic fate will be crucial for understanding how it behaves within living systems and for designing safer analogs.
In conclusion,8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a promising lead compound with diverse biological activities. Its unique structural features offer opportunities for further optimization towards therapeutic applications in areas such as oncology and inflammation management. As research continues to uncover new insights into its mechanisms of action,CAS No 313470–24–5 may emerge as a cornerstone molecule in medicinal chemistry innovation.
313470-24-5 (8-(hexylsulfanyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)
- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)
- 2138507-72-7(2-(3-methylbutyl)-4-phenylfuran-3-carboxylic acid)
- 80171-35-3(1-Bromo-2-[(n-propyloxy)methyl]benzene)
- 1266214-97-4(1-(1H-indol-5-yl)cyclopropan-1-amine)
- 1172935-72-6(N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl-4-methylbenzene-1-sulfonamide)
- 1267390-60-2(2-(4-ethylphenyl)ethane-1-thiol)
- 1805019-99-1(5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine)
- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)
- 955793-89-2(N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)